molecular formula C6H2BrClN2 B1446205 4-Bromo-6-chloropicolinonitrile CAS No. 1206247-90-6

4-Bromo-6-chloropicolinonitrile

Cat. No. B1446205
M. Wt: 217.45 g/mol
InChI Key: ZFLIBHNMSZUJON-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-chloropicolinonitrile consists of a pyridine ring with a bromine atom attached to the 4th carbon, a chlorine atom attached to the 6th carbon, and a nitrile group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

4-Bromo-6-chloropicolinonitrile is a solid substance . It has a molecular weight of 217.45 . The InChI code for this compound is 1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H .

Scientific Research Applications

Electrochemical Oxidation

A study focused on the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution, revealing insights into the mechanisms of halogenated compounds' behavior in electrochemical environments. This suggests potential applications of 4-Bromo-6-chloropicolinonitrile in electrochemical synthesis or analysis (Kádár et al., 2001).

Synthesis Methodologies

Several papers describe the synthesis of bromo- and chloro-substituted compounds, providing methods that could be applicable to 4-Bromo-6-chloropicolinonitrile. For instance, the synthesis of 4-Bromo-2-chlorotoluene demonstrates the potential of using bromo- and chloro-substituted picolinonitriles as intermediates in organic synthesis (Xu).

Intermediate in Organic Synthesis

The use of bromo- and chloro-substituted compounds as intermediates in the synthesis of complex organic molecules is well-documented. For example, the microscale synthesis of 1-Bromo-3-chloro-5-iodobenzene from bromo-chloroaniline suggests that 4-Bromo-6-chloropicolinonitrile could serve as a precursor or intermediate in synthesizing halogenated aromatic compounds (Pelter et al., 2004).

Nucleic Acid Related Compounds

Research involving the diazotization of aminopurine derivatives to access halogenated purine nucleosides illustrates the role of halogenated intermediates in the synthesis of nucleic acid analogs, hinting at potential applications in medicinal chemistry and drug discovery (Francom & Robins, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . More safety information can be found in the MSDS .

properties

IUPAC Name

4-bromo-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIBHNMSZUJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloropicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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